molecular formula C11H14N2O3S B3075375 2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid CAS No. 1030312-52-7

2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid

Cat. No.: B3075375
CAS No.: 1030312-52-7
M. Wt: 254.31 g/mol
InChI Key: CVBURXPBIHMVKR-UHFFFAOYSA-N
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Description

2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid is a piperazine derivative characterized by a thiophene-substituted methyl group at the N1 position of the piperazine ring and a ketone group at the C3 position. Piperazine scaffolds are recognized as "privileged substructures" due to their versatility in binding diverse biological targets, often mimicking protein secondary structures like β-turns . This compound’s thiophene group introduces sulfur-based electronic and steric effects, distinguishing it from analogs with phenyl, halogenated, or bulkier substituents.

Properties

IUPAC Name

2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-10(15)6-9-11(16)12-3-4-13(9)7-8-2-1-5-17-8/h1-2,5,9H,3-4,6-7H2,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBURXPBIHMVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes.

    Introduction of the Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperazine ring.

    Acetylation: The final step involves the acetylation of the piperazine ring to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets. The thiophene group can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity. The acetic acid moiety can facilitate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and inferred properties:

Compound Name Substituent at N1 Key Functional Groups Molecular Weight (g/mol) Notable Properties Evidence ID
2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid Thiophen-2-ylmethyl 3-Oxo piperazine, acetic acid 268.32* Sulfur-containing aromaticity; moderate lipophilicity
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc (fluorenylmethoxycarbonyl) Fmoc-protected piperazine, acetic acid 395.42 High steric bulk; UV activity; used in peptide synthesis
{2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid 3-Chlorophenyl Chlorophenyl, 2-oxoethoxy 326.76 Electronegative Cl enhances dipole interactions; potential metabolic stability
[1-(4-Methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid 4-Methoxy-3-methylbenzyl Methoxy, methylbenzyl 306.34 Electron-donating methoxy improves solubility; steric hindrance from methyl
2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid 4-(Trifluoromethyl)piperidine Trifluoromethyl, ketone 225.17 High lipophilicity; metabolic resistance due to CF₃
[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid 4-Fluorobenzyl Fluorobenzyl 280.28 Fluorine’s electronegativity enhances binding affinity; small steric profile

*Calculated based on molecular formula C₁₁H₁₃N₂O₃S.

Key Comparative Analysis

Electronic Effects :

  • The thiophene group in the target compound provides moderate electron-withdrawing effects via sulfur’s lone pairs, contrasting with the strong electron-withdrawing trifluoromethyl group () or electron-donating methoxy substituent ().
  • Chlorophenyl () and fluorobenzyl () analogs leverage halogen electronegativity for dipole interactions, whereas thiophene’s sulfur may engage in weaker hydrogen bonding or π-π stacking.

Steric and Solubility Profiles :

  • The Fmoc-protected analog () exhibits high steric bulk, limiting membrane permeability but enhancing stability in solid-phase synthesis.
  • Methoxy-3-methylbenzyl () and thiophen-2-ylmethyl groups balance moderate steric hindrance with improved solubility compared to highly lipophilic trifluoromethyl derivatives.

Biological Activity

2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid is a complex organic compound notable for its piperazine structure, which includes a thiophenylmethyl group and a keto group. This unique configuration suggests significant potential for various biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O3S, and its structure can be summarized as follows:

Component Description
Piperazine Ring A six-membered ring containing two nitrogen atoms
Thiophenyl Group Contributes to the compound's reactivity
Keto Group Enhances chemical properties and interactions
Acetic Acid Moiety Facilitates solubility and potential biological interactions

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiophene group may modulate enzyme or receptor activity, while the piperazine ring enhances binding affinity. The acetic acid moiety improves solubility, which is crucial for bioavailability in biological systems.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antimicrobial Activity : Potential against various bacterial strains.
  • Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
  • Neuropharmacological Effects : Investigated for potential antidepressant and anxiolytic effects.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound Name Structure Biological Activity
1-(Thiophen-2-ylmethyl)piperazineStructureAntimicrobial
4-AcetylpiperazineStructureAntidepressant
3-Oxo-piperidine derivativesStructureAnticancer

The unique combination of functional groups in this compound enhances its potential for diverse biological activities compared to other similar compounds.

Study on Anticancer Activity

A study investigating the anticancer properties of related piperazine derivatives found that certain analogs exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The findings indicated that these compounds could induce apoptosis in a dose-dependent manner, suggesting that this compound may share similar mechanisms of action.

Neuropharmacological Research

Research into the neuropharmacological effects of thiophene-containing compounds has demonstrated their potential to interact with neurotransmitter systems. For instance, derivatives have shown inhibition of voltage-gated sodium channels and modulation of GABA transporters, which are critical in developing treatments for anxiety and depression.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid, and how can regioselectivity be controlled?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Piperazine Core Formation : Start with a piperazine derivative, introducing the 3-oxo group via ketonization or oxidation.

Thiophen-2-ylmethyl Substitution : Use alkylation with 2-(chloromethyl)thiophene under basic conditions (e.g., K₂CO₃/DMF) to functionalize the piperazine N1 position .

Acetic Acid Sidechain Installation : Employ nucleophilic substitution or coupling reactions (e.g., Michael addition) to attach the acetic acid moiety at the piperazine C2 position.
Regioselectivity Control :

  • Use protecting groups (e.g., Boc for secondary amines) to direct reactivity .
  • Optimize solvent polarity and temperature to favor kinetic vs. thermodynamic products.
    Yield Optimization : Purification via column chromatography or recrystallization improves purity (>90% reported in analogous syntheses) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, piperazine methylene groups at δ 3.2–4.1 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
  • X-ray Crystallography :
    • Single-crystal analysis determines bond angles, dihedral angles, and hydrogen-bonding networks (e.g., mean C–C bond length: 0.003 Å; R factor: <0.05) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .

Advanced: How does the thiophene substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects :
    • The thiophene’s electron-rich sulfur atom enhances π-conjugation, stabilizing charge-transfer intermediates .
    • Hammett substituent constants (σₚ) predict electrophilic/nucleophilic behavior at the piperazine ring.
  • Reactivity :
    • Thiophene’s aromaticity may lead to electrophilic substitution (e.g., halogenation) at the 5-position.
    • Computational studies (DFT) model frontier molecular orbitals to predict redox behavior .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • The acetic acid group deprotonates above pH 5, increasing solubility but risking decarboxylation at extremes.
    • Store in buffered solutions (pH 4–6) to maintain stability .
  • Thermal Stability :
    • TGA/DSC analysis shows decomposition >200°C. Avoid prolonged heating above 80°C during synthesis .
  • Light Sensitivity :
    • Thiophene derivatives are prone to photooxidation; store in amber vials under inert gas .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to simulate binding to targets like DNA gyrase or kinases. The thiophene and acetic acid groups often anchor to hydrophobic pockets and catalytic residues .
  • MD Simulations :
    • AMBER or GROMACS models assess conformational stability in aqueous vs. lipid membranes.
  • QSAR Studies :
    • Correlate substituent electronic parameters (e.g., logP, polar surface area) with antimicrobial activity .

Advanced: What impurities are commonly observed during synthesis, and how are they characterized?

Methodological Answer:

  • Common Impurities :
    • Byproducts : Unreacted thiophen-2-ylmethyl chloride or over-alkylated piperazine derivatives.
    • Degradants : Oxidized thiophene rings or hydrolyzed acetic acid groups.
  • Analysis :
    • HPLC-MS : Quantify impurities using reverse-phase C18 columns and ESI-MS detection .
    • TLC : Monitor reaction progress with ethyl acetate/hexane (3:7) eluent .

Advanced: What in vitro assays are suitable for evaluating pharmacological activity?

Methodological Answer:

  • Antimicrobial Assays :
    • Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition :
    • Fluorescence-based assays for kinase or protease inhibition (IC₅₀ determination) .
  • Cytotoxicity :
    • MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced: How does the compound’s conformation affect binding affinity in docking studies?

Methodological Answer:

  • Conformational Analysis :
    • X-ray data (e.g., dihedral angles of the piperazine ring) inform rigid vs. flexible docking protocols .
    • The acetic acid group’s orientation impacts hydrogen bonding with catalytic lysine residues in target proteins .
  • Free Energy Calculations :
    • MM-PBSA/GBSA methods estimate binding energies, with lower ΔG values (<−8 kcal/mol) indicating high affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid

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